
Carlosic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carlosic acid is a phenolic diterpenoid primarily found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis) . It is known for its potent antioxidant properties and is widely used in food preservation, medicine, and various industrial applications . The compound is characterized by its ability to scavenge free radicals, making it a valuable natural antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carlosic acid can be extracted from rosemary and sage using various methods. Traditional extraction involves the use of solvents such as ethanol or a mixture of ethanol and acetone, followed by hexane . Modern techniques like microwave-assisted extraction (MAE) offer faster and more environmentally friendly alternatives . The extraction process typically involves drying the plant material, grinding it into a fine powder, and then using the chosen solvent to isolate the this compound .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for its determination and purification . These methods ensure high yields and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Carlosic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Its antioxidant properties are primarily due to its ability to undergo oxidation, where it scavenges free radicals and prevents the oxidation of other molecules .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The conditions for these reactions typically involve moderate temperatures and neutral to slightly acidic pH levels .
Major Products Formed
The major products formed from the oxidation of this compound include carnosol and other oxidized derivatives . These products retain some of the antioxidant properties of this compound and are also used in various applications .
Scientific Research Applications
Carlosic acid has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in the stabilization of oils and fats.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Employed as a preservative in food and cosmetic products due to its antioxidant properties.
Mechanism of Action
Carlosic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits the oxidation of lipids and other molecules . The compound activates the Nrf2-ARE and PI3K/Akt signaling pathways, which are crucial for cellular protection against oxidative stress . Additionally, this compound has been shown to upregulate the expression of genes involved in stress response and longevity .
Comparison with Similar Compounds
Similar Compounds
Carnosol: An oxidized derivative of carlosic acid with similar antioxidant properties.
Rosmarinic Acid: Another phenolic compound found in rosemary with potent antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its high thermal stability and solubility in fats, making it an excellent natural antioxidant for various applications . Unlike carnosol, which primarily acts through lipid oxidation inhibition, this compound is a more effective free radical scavenger .
Properties
CAS No. |
33404-61-4 |
|---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-[(2S)-4-butanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C10H12O6/c1-2-3-5(11)8-9(14)6(4-7(12)13)16-10(8)15/h6,14H,2-4H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
FTXHMBAGOBNRPN-LURJTMIESA-N |
Isomeric SMILES |
CCCC(=O)C1=C([C@@H](OC1=O)CC(=O)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(OC1=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


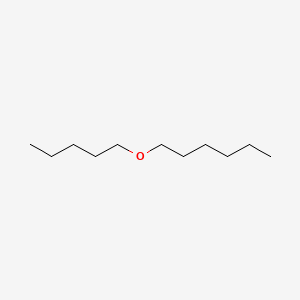
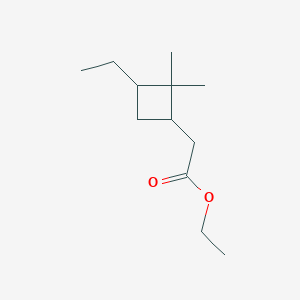



![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
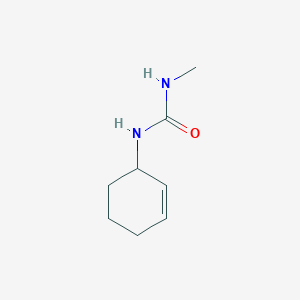
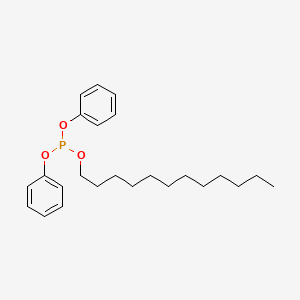
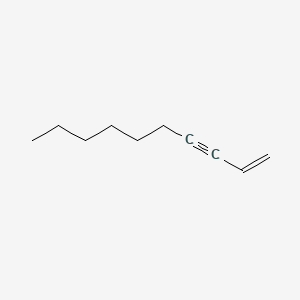

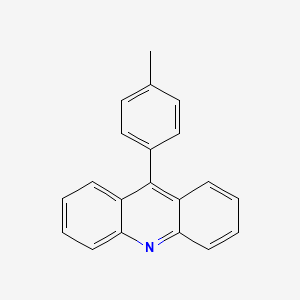
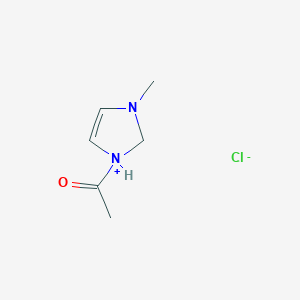
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
